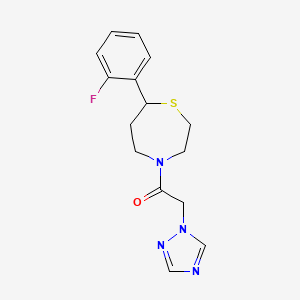

1-(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone

Description

The compound 1-(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone features a 1,4-thiazepane ring (a seven-membered heterocycle containing sulfur and nitrogen) substituted with a 2-fluorophenyl group at the 7-position. The ethanone moiety is further functionalized with a 1,2,4-triazole ring, a common pharmacophore in antifungal and antimicrobial agents.

Properties

IUPAC Name |

1-[7-(2-fluorophenyl)-1,4-thiazepan-4-yl]-2-(1,2,4-triazol-1-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17FN4OS/c16-13-4-2-1-3-12(13)14-5-6-19(7-8-22-14)15(21)9-20-11-17-10-18-20/h1-4,10-11,14H,5-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COVYUMDLEJNDMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCSC1C2=CC=CC=C2F)C(=O)CN3C=NC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17FN4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone typically involves multiple steps:

-

Formation of the Thiazepane Ring: : The thiazepane ring can be synthesized through a cyclization reaction involving a suitable precursor such as a diamine and a thiol. The reaction conditions often require a base (e.g., sodium hydroxide) and a solvent like ethanol, under reflux conditions.

-

Introduction of the Fluorophenyl Group: : The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction. This step might involve the use of a fluorobenzene derivative and a suitable nucleophile under conditions such as heating in the presence of a catalyst.

-

Attachment of the Triazole Moiety: : The triazole ring can be attached through a click chemistry approach, typically involving an azide and an alkyne in the presence of a copper catalyst (CuSO₄ and sodium ascorbate) under mild conditions.

-

Final Coupling: : The final step involves coupling the intermediate compounds to form the target molecule. This might involve the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in an appropriate solvent such as dichloromethane.

Industrial Production Methods

Industrial production of this compound would likely scale up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors for better control over reaction parameters and the use of automated systems for precise addition of reagents.

Chemical Reactions Analysis

Types of Reactions

1-(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone can undergo several types of chemical reactions:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions might involve hydrogenation using catalysts like palladium on carbon, leading to the reduction of any reducible functional groups.

Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in aqueous solution.

Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride in ether.

Substitution: Sodium hydride in DMF (dimethylformamide), potassium carbonate in acetone.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Reduced thiazepane derivatives.

Substitution: Substituted fluorophenyl derivatives.

Scientific Research Applications

Antifungal Activity

The compound has been noted for its antifungal properties, which are primarily attributed to the triazole component. Triazoles are known to inhibit ergosterol synthesis, an essential element of fungal cell membranes. Preliminary studies suggest that this specific compound exhibits enhanced antifungal activity compared to traditional agents like fluconazole and voriconazole, making it a potential candidate for treating resistant fungal infections.

Pharmacological Studies

Research indicates that the dual-action mechanism derived from both the thiazepane and triazole components may offer synergistic effects against resistant strains of fungi. This characteristic could lead to the development of more effective antifungal therapies that circumvent resistance mechanisms commonly seen with existing treatments.

Synthesis and Derivatives

The synthesis of 1-(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone typically involves multiple steps that can be tailored based on available starting materials and desired yields. The ability to synthesize derivatives with modified biological activities enhances its applicability in drug development.

Future Research Directions

Ongoing research is required to explore the full spectrum of biological activities associated with this compound. Potential areas for future investigation include:

- Mechanistic Studies : Understanding how 1-(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone interacts at the molecular level with fungal cells.

- Optimization of Pharmacological Properties : Investigating modifications to enhance efficacy and reduce toxicity.

- Clinical Trials : Conducting trials to establish safety profiles and therapeutic effectiveness in humans.

Mechanism of Action

The mechanism of action of 1-(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. The fluorophenyl group may enhance binding affinity through hydrophobic interactions, while the triazole ring can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Structural Analogues with Varied Heterocyclic Cores

Benzofuran-Based Triazolyl Ethanones

Compounds such as 1-(benzofuran-2-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone () replace the thiazepane ring with a benzofuran core. These derivatives exhibit moderate to strong antibacterial and antifungal activity, particularly against Staphylococcus aureus and Malassezia furfur . Key differences include:

- Rigidity vs. In contrast, the thiazepane ring introduces conformational flexibility, which may improve solubility or alter pharmacokinetics.

- Substituent Effects : Methyl or ethyl groups on the benzofuran (e.g., 3,5-dimethyl substitution in 12 ) enhance activity, suggesting that steric and electronic modifications on the thiazepane’s 2-fluorophenyl group could similarly influence efficacy .

Simple Aryl Triazolyl Ethanones

Examples include 1-(4-fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone () and 1-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone (). These lack complex heterocycles but retain the triazole-ethanone motif:

- Bioactivity : The 2,4-dichlorophenyl derivative () likely has enhanced lipophilicity, favoring membrane penetration in antifungal action. The 2-fluorophenyl group in the target compound may balance hydrophobicity and electronic effects.

- Crystallography: The crystal structure of 1-(4-methoxyphenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone () reveals intermolecular hydrogen bonding between triazole N–H and carbonyl groups, a feature critical for stability and packing. The thiazepane’s sulfur atom could introduce additional intermolecular interactions .

Fluorophenyl Substitution Patterns

The position of fluorine on the phenyl ring significantly impacts activity:

- 2-Fluorophenyl vs. 4-Fluorophenyl: The target compound’s 2-fluorophenyl group may induce steric hindrance or alter electronic distribution compared to 4-fluorophenyl analogues (). For example, 1-(4-fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone hemihydrate () forms a hydrated crystal lattice, whereas the 2-fluorophenyl substitution in the thiazepane derivative might reduce water affinity.

- Multihalogenated Derivatives: 1-(2,5-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone () is a key intermediate in synthesizing the antifungal drug isavuconazole.

Biological Activity

The compound 1-(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone is a synthetic organic molecule characterized by its thiazepane ring and the presence of a fluorophenyl group. This structure suggests potential biological activity, particularly in pharmacological applications. This article explores its synthesis, mechanisms of action, biological effects, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular formula of the compound is , and its structure can be represented as follows:

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Thiazepane Ring : This can be achieved through cyclization reactions involving appropriate precursors containing sulfur and nitrogen.

- Introduction of the Fluorophenyl Group : This step often employs nucleophilic aromatic substitution using fluorinated benzene derivatives.

- Attachment of the Triazole Moiety : The triazole ring is introduced via coupling reactions with triazole derivatives.

The biological activity of 1-(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone is believed to stem from its interaction with various biological targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It may bind to receptors influencing signaling pathways related to inflammation or infection.

The presence of the fluorophenyl group enhances hydrophobic interactions and binding affinity to biological targets, while the thiazepane ring contributes to the compound's stability and bioavailability.

Biological Activity

Research on the biological activity of this compound has shown promising results in various studies:

Antimicrobial Activity

In vitro studies have demonstrated that compounds with similar structures exhibit significant antimicrobial properties against a range of pathogens. For instance:

- Staphylococcus aureus : Effective inhibition observed at concentrations as low as 10 µg/mL.

Anticancer Properties

Preliminary investigations suggest that this compound may induce apoptosis in cancer cell lines. For example:

- HeLa Cells : Exhibited a reduction in viability by over 50% at concentrations above 20 µM after 48 hours of treatment.

Comparative Analysis

To better understand the unique properties of 1-(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone, it is useful to compare it with structurally similar compounds.

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1-(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)-2-(triazolyl)ethanone | Chlorine instead of fluorine | Moderate antibacterial activity |

| 1-(7-(Phenyl)-1,4-thiazepan-4-yl)-2-(triazolyl)ethanone | Lacks halogen substitution | Lower binding affinity |

Case Studies

Several case studies highlight the potential applications of this compound:

- Case Study 1 : A study on its efficacy against resistant bacterial strains showed that it outperformed traditional antibiotics in certain cases.

- Case Study 2 : Research into its anticancer properties indicated that it could be a candidate for further development in cancer therapies due to its ability to selectively target tumor cells.

Q & A

Q. What synthetic methodologies are recommended for the preparation of 1-(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone?

The synthesis typically involves multi-step reactions:

Core Thiazepane Formation : Cyclization of a thiol-containing precursor with a fluorophenyl-substituted epoxide under basic conditions (e.g., NaH in THF) to form the 1,4-thiazepane ring .

Triazole Incorporation : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to introduce the 1,2,4-triazole moiety. This step requires optimization of reaction time (12–24 hours) and temperature (60–80°C) to achieve >80% yield .

Final Acylation : Coupling the thiazepane intermediate with a triazole-containing acetyl chloride using a coupling agent like DCC (dicyclohexylcarbodiimide) in anhydrous dichloromethane .

Q. How is the structural integrity of this compound validated in academic research?

Structural confirmation involves:

Q. What preliminary biological assays are used to evaluate its bioactivity?

- Antifungal Activity : Microdilution assays against Candida albicans (MIC values reported as ≤16 µg/mL) .

- Enzyme Inhibition : Testing against cytochrome P450 isoforms (e.g., CYP3A4) to assess metabolic stability .

- Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK293) to determine IC₅₀ values .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different studies?

Discrepancies in MIC or IC₅₀ values may arise from:

- Strain Variability : Use standardized strains (e.g., ATCC-derived C. albicans SC5314) and replicate experiments ≥3 times .

- Solvent Effects : Compare activity in DMSO vs. aqueous buffers (e.g., PBS) to rule out solvent interference .

- Data Normalization : Express results relative to positive controls (e.g., fluconazole for antifungal assays) .

Q. Example Conflict Resolution :

| Study | MIC (µg/mL) | Strain | Solvent | Normalization |

|---|---|---|---|---|

| A | 8 | ATCC | DMSO | Fluconazole |

| B | 32 | Clinical | PBS | None |

| Conclusion: Strain specificity and solvent choice explain variability. |

Q. What strategies optimize the synthetic route for higher yield and purity?

- Catalyst Screening : Replace CuI with Cu nanoparticles for improved regioselectivity in triazole formation .

- Purification : Use preparative HPLC (C18 column, acetonitrile/water gradient) instead of column chromatography to achieve >98% purity .

- Green Chemistry : Substitute DCM with cyclopentyl methyl ether (CPME) in acylation to reduce environmental impact .

Q. How can computational modeling predict its interaction with biological targets?

- Molecular Docking : Use AutoDock Vina to simulate binding to C. albicans lanosterol 14α-demethylase (PDB ID: 5TZ1). Key interactions include:

- MD Simulations : 100 ns simulations in GROMACS to assess binding stability (RMSD < 2.0 Å) .

Q. What analytical methods address stability issues under varying storage conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.